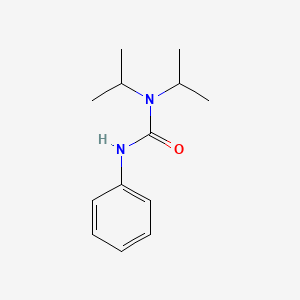

N,N-diisopropyl-N'-phenylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1,1-di(propan-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10(2)15(11(3)4)13(16)14-12-8-6-5-7-9-12/h5-11H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLKEIDJQXTQCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461-81-0 | |

| Record name | 1,1-DIISOPROPYL-3-PHENYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Direct Urea (B33335) Formation from Amine and Isocyanate Precursors

The most straightforward and common method for synthesizing N,N-diisopropyl-N'-phenylurea is the direct reaction between diisopropylamine (B44863) and phenyl isocyanate. commonorganicchemistry.com This reaction is typically performed in a suitable solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) at room temperature and generally does not require a base. commonorganicchemistry.com

Nucleophilic Addition Mechanisms in Urea Bond Formation

The general mechanism can be visualized as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diisopropylamine attacks the electron-deficient carbonyl carbon of phenyl isocyanate.

Intermediate Formation: This leads to the formation of a transient, zwitterionic tetrahedral intermediate.

Proton Transfer: A proton is transferred from the nitrogen of the original amine to the nitrogen of the isocyanate, resulting in the final this compound.

This process is highly efficient and often provides high yields of the desired product. commonorganicchemistry.com

Role of Steric and Electronic Factors in Coupling Efficiency

Both steric and electronic factors play a crucial role in the efficiency of the coupling reaction between diisopropylamine and phenyl isocyanate.

Electronic Effects:

The electrophilicity of the carbonyl carbon in phenyl isocyanate is a key driver of the reaction. The phenyl group, being electron-withdrawing, enhances the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack.

The nucleophilicity of the amine is also critical. Diisopropylamine is a secondary aliphatic amine, and its nitrogen atom is a reasonably strong nucleophile.

Steric Effects:

While diisopropylamine is a good nucleophile, the two bulky isopropyl groups can introduce steric hindrance. This hindrance can potentially slow down the rate of reaction compared to less hindered amines. youtube.com

Amine-Urea Condensation Reactions

An alternative to the isocyanate route is the condensation of an amine with urea or a urea derivative. This approach avoids the direct handling of potentially hazardous isocyanates. nih.gov

Catalytic Systems for Urea-Amine Condensations

The direct condensation of an amine with urea to form a substituted urea often requires a catalyst and/or elevated temperatures to proceed at a reasonable rate. nih.govrsc.org The reaction typically involves the elimination of ammonia. Various catalytic systems have been developed to facilitate this transformation, including:

Metal Catalysts: Transition metal complexes, such as those based on palladium, have been shown to catalyze the amidation of ureas. organic-chemistry.org

Base Catalysis: In some instances, a base can be used to promote the reaction. nih.gov

Microwave Irradiation: Microwave-assisted synthesis has been employed to accelerate the reaction between urea and amines, often in the presence of a suitable energy-transfer solvent like N,N-dimethylacetamide (DMAC). ijcce.ac.ir

For the synthesis of this compound, a potential pathway could involve the reaction of diisopropylamine with phenylurea. However, forcing this reaction to completion might require harsh conditions due to the relative stability of phenylurea.

Mechanistic Investigations of Condensation Pathways

The mechanism of amine-urea condensation can vary depending on the reaction conditions and the catalyst used. One proposed mechanism, particularly in aqueous solutions at elevated temperatures, involves the decomposition of urea into isocyanic acid and ammonia. nih.gov The in-situ generated isocyanic acid then rapidly reacts with the amine present in the reaction mixture to form the substituted urea. nih.gov This pathway is considered dominant in uncatalyzed reactions. nih.gov

Another possible mechanism, especially under catalytic conditions, is a direct nucleophilic attack of the amine on the carbonyl group of urea, followed by the elimination of ammonia. This process can be facilitated by catalysts that activate the urea molecule.

Theoretical studies, such as those on base-catalyzed urea-formaldehyde condensations, have proposed mechanisms like the E1cb (unimolecular elimination of conjugate base) pathway for the formation of reactive intermediates. nih.govnih.gov While not directly analogous to the synthesis of this compound, these studies highlight the complexity of condensation pathways involving urea.

Derivatization from Phenylurea Scaffolds

A third synthetic strategy involves starting with a simpler, pre-formed phenylurea scaffold and subsequently introducing the diisopropyl groups. One such approach could begin with the synthesis of phenylurea itself. Phenylurea can be prepared by reacting aniline (B41778) with urea, often in the presence of an acid. iglobaljournal.comorgsyn.org

Following the formation of phenylurea, derivatization to introduce the diisopropyl groups would be the next step. This could potentially be achieved through N-alkylation reactions. However, direct alkylation of the nitrogen atoms of phenylurea can be challenging and may lead to a mixture of products, including O-alkylation as a competing reaction. rsc.org Selective di-isopropylation on one of the nitrogen atoms while leaving the other nitrogen unsubstituted would require specific and carefully controlled reaction conditions. A more plausible, albeit multi-step, approach could involve the protection of one of the NH groups of phenylurea, followed by alkylation of the other, and subsequent deprotection.

Another derivatization route involves the synthesis of N-chloroacetyl phenylurea from phenylurea and chloroacetyl chloride. iglobaljournal.com This intermediate can then be reacted with various nucleophiles. While not a direct route to this compound, this demonstrates the potential for modifying the phenylurea backbone.

Interactive Data Table: Synthetic Methods for Urea Formation

| Method | Precursors | Key Features |

| Direct Isocyanate Addition | Diisopropylamine + Phenyl Isocyanate | High efficiency, mild conditions, no base required. commonorganicchemistry.com |

| Amine-Urea Condensation | Diisopropylamine + Phenylurea | Avoids isocyanates, may require catalysts or heat. nih.gov |

| Phenylurea Derivatization | Phenylurea + Alkylating Agent | Multi-step process, potential for side reactions. rsc.orgiglobaljournal.com |

Sequential Functionalization Routes to this compound

A more common and versatile approach to unsymmetrical ureas like this compound involves the sequential reaction of amines with a carbonyl source. The classical method for urea synthesis proceeds through an isocyanate intermediate. nih.gov This intermediate, once formed, readily reacts with a second amine to yield the desired urea derivative. nih.gov

In the context of this compound synthesis, this would typically involve two main pathways:

Phenyl isocyanate pathway: Phenyl isocyanate is reacted with diisopropylamine.

Diisopropylcarbamoyl chloride pathway: Diisopropylamine is first converted to diisopropylcarbamoyl chloride, which is then reacted with aniline.

The isocyanate route is widely employed in both laboratory and industrial settings due to its convenience. nih.gov The isocyanate itself can be generated from the corresponding primary amine (aniline in this case) and phosgene (B1210022) or a phosgene equivalent. nih.gov

Sequential functionalization can also be viewed in the context of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel. For example, a one-pot method for synthesizing unsymmetrical ureas involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate, which is tolerant of a wide range of functional groups. organic-chemistry.org

Advanced Synthetic Reagents and Catalytic Approaches

To overcome the limitations and hazards associated with traditional reagents like phosgene, significant research has focused on developing safer and more efficient synthetic methods.

Application of Benzotriazole-Derived Reagents in Urea Synthesis

Benzotriazole and its derivatives have emerged as important reagents in organic synthesis, including the preparation of ureas. gsconlinepress.com N,N'-Carbonyldiimidazole (CDI) is a widely used and safer alternative to phosgene for synthesizing ureas. nih.gov Another related and effective reagent is 1,1'-carbonylbisbenzotriazole. nih.gov These reagents react with an amine to form an activated intermediate, which then reacts with a second amine to produce the urea. This method avoids the formation of chlorinated byproducts. nih.gov

Benzotriazoles are also used as precursors in various synthetic transformations and can be synthesized through the cyclocondensation of o-phenylenediamines. gsconlinepress.com Their derivatives are valuable in medicinal chemistry and as corrosion inhibitors and photostabilizers. gsconlinepress.commdpi.com

Exploitation of Masked Isocyanates in Catalytic Reactions

Hindered trisubstituted ureas can function as "masked isocyanates," undergoing nucleophilic substitution reactions under neutral conditions. nih.gov This reactivity is in contrast to the general inertness of ureas. nih.gov The mechanism is believed to involve the generation of a transient isocyanate intermediate, which is then trapped by a nucleophile. nih.gov This approach allows for the facile carbamoylation of various nucleophiles, including amines, alcohols, and thiols. nih.gov

The use of masked isocyanates provides a convenient method for the in situ generation of reactive isocyanate species, avoiding the need to handle these often hazardous compounds directly. nih.gov Another route to isocyanates involves the Staudinger-aza-Wittig reaction of iminophosphoranes with carbon dioxide, which is compatible with a wide range of functional groups. beilstein-journals.org

Metal-Catalyzed Syntheses of Urea-Related Structures

Metal-catalyzed reactions offer powerful and atom-economical routes to urea derivatives, often utilizing less toxic starting materials.

Catalytic oxidative carbonylation of amines using carbon monoxide as a C1 source is a prominent method. nih.gov Various transition metals, including palladium, cobalt, nickel, ruthenium, and manganese, have been employed as catalysts for this transformation. nih.govacs.org These reactions are appealing from an atom economy perspective, with the main byproduct being the reduced form of the oxidant. nih.gov

More recently, manganese-catalyzed dehydrogenative coupling of amines and methanol (B129727) has been developed for the synthesis of ureas. acs.orgresearchgate.net This method is highly atom-economic, producing only hydrogen gas as a byproduct. acs.orgresearchgate.net Ruthenium pincer complexes have also been shown to catalyze the direct synthesis of ureas from methanol and amines without the need for additives like bases or oxidants. acs.org

Nickel-catalyzed N-arylation of NH-sulfoximines with aryl halides has also been developed, showcasing the utility of nickel in forming C-N bonds. nih.gov

| Catalyst System | Reactants | Key Features |

| Palladium-based | Amines, Carbon Monoxide, Oxidant | Broadly investigated, potential for complex mixtures. nih.gov |

| Manganese pincer complex | Amines, Methanol | Earth-abundant metal, H₂ as the only byproduct, highly atom-economic. acs.orgresearchgate.net |

| Ruthenium pincer complex | Amines, Methanol | No additives required, one-pot two-step synthesis of unsymmetrical ureas. acs.org |

| Copper(I) oxide | Phenylurea, Aryl Halides | Inexpensive, ligand-free, microwave-assisted. researchgate.netresearchgate.net |

Table 2: Overview of selected metal-catalyzed systems for urea synthesis.

Green Chemistry Principles in this compound Synthesis

The development of environmentally benign synthetic processes is a major focus in modern chemistry. unife.it For the synthesis of this compound, several green chemistry principles can be applied.

The use of safer reagents, such as dimethyl carbonate or urea itself as a carbonyl source, is a key aspect of green urea synthesis. organic-chemistry.orgacs.org The "urea process," which uses urea, alcohol, and amines as raw materials, is a promising green pathway where the byproducts can be recycled. acs.org

Catalytic methods, particularly those using earth-abundant and non-toxic metals like manganese, contribute to greener processes by reducing waste and energy consumption. acs.orgresearchgate.net The dehydrogenative coupling of amines and methanol is a prime example of an atom-economical reaction that aligns with green chemistry principles. acs.orgresearchgate.net

Furthermore, the use of greener solvents and reaction conditions, such as "on-water" reactions, can significantly reduce the environmental impact of chemical syntheses. organic-chemistry.org The development of one-pot and multicomponent reactions also enhances the "greenness" of a process by minimizing purification steps and waste generation. rsc.org The application of process mass intensity (PMI) as a metric helps in evaluating and comparing the sustainability of different synthetic routes. unife.it An efficient green chemistry approach has been successfully applied to the synthesis of N-substituted piperidones, demonstrating the feasibility of these principles in producing complex molecules. nih.gov

Solvent and Catalyst Recycling Methodologies

The principles of green chemistry encourage the use of recyclable solvents and catalysts to minimize waste and environmental impact.

In the context of urea synthesis, several innovative approaches to solvent and catalyst recycling have been explored. While specific studies on this compound are limited, methodologies developed for similar urea syntheses can be considered applicable.

One notable development is the use of the bio-alternative solvent Cyrene® for the synthesis of ureas from isocyanates and secondary amines. Research has demonstrated that Cyrene® can be an effective medium for this type of reaction, and importantly, a simple work-up procedure allows for its removal and potential recycling, offering a significant improvement in molar efficiency compared to standard industrial protocols. rsc.org

For analogous compounds like N,N'-diisopropylthiourea, a method utilizing polyethylene (B3416737) glycol (PEG-400) as a catalyst in water as a solvent has been patented. researchgate.netgoogle.com This system allows for the recycling of both the catalyst and the solvent, presenting a green and cost-effective alternative to traditional methods. researchgate.netgoogle.com The reaction of thiourea (B124793) with diisopropylamine is refluxed under normal pressure, and after cooling, the product precipitates and can be filtered off. The filtrate, containing the PEG-400 catalyst and water, can then be reused in subsequent batches. researchgate.netgoogle.com

Catalytic methods for the synthesis of asymmetric disubstituted ureas using a palladium catalyst in polyethylene glycol or a polyethylene glycol-water solution have also been reported. These methods benefit from an environmentally friendly reaction medium that can be recycled. scispace.com Furthermore, the use of basic ionic liquids, such as 1-n-butyl-3-methyl imidazolium (B1220033) hydroxide (B78521) ([Bmim]OH), as catalysts for the synthesis of disubstituted ureas from amines and CO2 has been shown to be effective. A key advantage of this approach is the potential for catalyst reuse after a simple separation procedure. scispace.com

The table below summarizes potential recyclable solvent and catalyst systems applicable to the synthesis of this compound based on related chemistries.

| Solvent/Catalyst System | Rationale for Recyclability | Potential Application to this compound Synthesis |

| Cyrene® | A bio-derived solvent with established protocols for removal and reuse. rsc.org | A green alternative to traditional volatile organic solvents like DMF. |

| Water / PEG-400 | The catalyst (PEG-400) is dissolved in the aqueous phase and can be recycled with the solvent after product filtration. researchgate.netgoogle.com | A potentially green and cost-effective system, though reaction compatibility would need to be verified. |

| Polyethylene Glycol / Palladium Catalyst | The reaction medium is environmentally friendly and can be recycled. scispace.com | Applicable for catalytic routes to the target molecule. |

| Ionic Liquids (e.g., [Bmim]OH) | Can be separated from the reaction mixture and reused. scispace.com | Offers a catalyst system that can be recycled for multiple reaction cycles. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. buecher.de The E-factor (Environmental factor) is another metric that quantifies the amount of waste generated per unit of product. chembam.com

The synthesis of this compound from diisopropylamine and phenyl isocyanate is an addition reaction. In principle, addition reactions are highly atom-economical as all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%.

Calculation of Theoretical Atom Economy:

The atom economy is calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the reaction:

Diisopropylamine (C₆H₁₅N) + Phenyl Isocyanate (C₇H₅NO) → this compound (C₁₃H₂₀N₂O)

Molecular Weight of Diisopropylamine = 101.19 g/mol

Molecular Weight of Phenyl Isocyanate = 119.12 g/mol

Molecular Weight of this compound = 220.31 g/mol

Atom Economy (%) = (220.31 / (101.19 + 119.12)) x 100 = 100%

While the theoretical atom economy is 100%, the actual reaction efficiency and the E-factor are influenced by factors such as reaction yield, the use of solvents, catalysts, and reagents for purification. chembam.comgreenchemistry-toolkit.org A high-yielding reaction with minimal use of auxiliary substances will have a high reaction mass efficiency and a low E-factor, indicating a greener process.

The table below presents a comparative analysis of reaction efficiency considerations for different synthetic approaches.

| Synthetic Approach | Theoretical Atom Economy | Factors Affecting Reaction Efficiency and E-Factor |

| Reaction of Diisopropylamine and Phenyl Isocyanate | 100% | - Yield: High yields are typically achieved. - Solvent: The choice of solvent impacts the E-factor. Green solvents like Cyrene® improve sustainability. rsc.org - Purification: The need for purification steps (e.g., chromatography) increases waste and lowers overall efficiency. |

| Catalytic Routes (e.g., from CO2 and amines) | Variable, often less than 100% due to byproducts. | - Catalyst: The efficiency, selectivity, and recyclability of the catalyst are crucial. scispace.com - Reaction Conditions: Temperature, pressure, and reaction time influence yield and selectivity. scispace.com - Byproducts: The formation of byproducts reduces atom economy and increases the E-factor. |

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N,N-diisopropyl-N'-phenylurea in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments provides unambiguous confirmation of the atomic connectivity and spatial arrangement.

The structural framework of this compound can be pieced together using fundamental NMR experiments. The ¹H NMR spectrum is expected to show distinct signals for the isopropyl groups—a doublet for the methyl protons and a septet for the methine proton—along with signals for the aromatic protons on the phenyl ring and a resonance for the N'-H proton. The ¹³C NMR spectrum would complement this by showing corresponding signals for the different carbon environments.

To confirm these assignments, 2D NMR techniques are employed. A Correlation Spectroscopy (COSY) experiment would show correlations between the coupled protons, such as the isopropyl methyl and methine protons. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy links protons to their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the isopropyl groups, the urea (B33335) carbonyl, and the phenyl ring. core.ac.uk

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Illustrative)

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isopropyl CH₃ | ~1.2 (doublet) | ~20 |

| Isopropyl CH | ~4.0 (septet) | ~45 |

| Urea N'-H | Variable, ~8.5 (singlet) | N/A |

| Phenyl C-H (ortho, meta, para) | ~7.0 - 7.5 (multiplets) | ~120 - 140 |

| Urea C=O | N/A | ~155 |

Note: These are estimated values and can vary based on solvent and experimental conditions.

The conformational preferences of this compound in solution, particularly the orientation of the phenyl and isopropyl groups relative to the urea plane, can be investigated using through-space correlations from Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). nih.govmdpi.com These experiments detect protons that are close in space, typically within 5 Å, regardless of whether they are connected through bonds. mdpi.com

For instance, a NOESY experiment could reveal correlations between the N'-H proton and the ortho-protons of the phenyl ring, confirming a specific rotational isomer. Similarly, correlations between the isopropyl methine protons and the phenyl ring protons would provide insight into the rotational state around the N-C(phenyl) bond. mdpi.com The presence or absence of such cross-peaks allows for the determination of the dominant solution-state conformation. researchgate.net

NMR spectroscopy is highly effective for studying molecular dynamics, such as restricted rotation around the C-N bonds of the urea moiety, a common feature in amides and ureas due to the partial double bond character. researchgate.net Variable-temperature NMR experiments can be used to study these dynamic processes. nih.gov As the temperature is lowered, the rotation may slow down sufficiently on the NMR timescale to cause broadening and eventual splitting of signals for atoms that exchange between magnetically non-equivalent environments, such as the two isopropyl groups. Line shape analysis of these spectra can provide quantitative data on the energy barriers to rotation. nih.gov

Intermolecular interactions, primarily hydrogen bonding involving the N'-H donor and the carbonyl oxygen acceptor, can also be studied. mdpi.com The chemical shift of the N'-H proton is often sensitive to solvent, concentration, and temperature, which provides clues about its involvement in hydrogen bonding. nih.gov

Single Crystal X-ray Diffraction Analysis

A single-crystal X-ray analysis of this compound would reveal the exact solid-state conformation. Based on studies of similar molecules, such as 1,1-diisopropyl-3-phenylurea derivatives, the urea unit is expected to be nearly planar. tandfonline.com The analysis would provide precise torsion angles, defining the orientation of the phenyl ring and the two isopropyl groups relative to this plane. The packing of molecules in the crystal lattice is dictated by a combination of steric effects and intermolecular forces, primarily hydrogen bonding.

Table 2: Representative Crystallographic Data for a Related Phenylurea Compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.42 |

| b (Å) | 16.86 |

| c (Å) | 10.66 |

| β (°) | 125.16 |

| Volume (ų) | 1528.9 |

| Z (molecules/unit cell) | 4 |

Note: Data is for the related compound N,N'-diethyl-N,N'-diphenylurea and serves as an illustrative example. researchgate.net

In the solid state, urea-containing compounds are known to form extensive hydrogen-bonding networks, which are crucial in defining their crystal structure. mdpi.com For this compound, the N'-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of a one-dimensional chain or "tape" where molecules are linked head-to-tail via N-H···O=C hydrogen bonds. researchgate.net X-ray diffraction analysis precisely measures the geometry of these bonds, including the donor-acceptor distance and the N-H···O angle, which confirms the strength and directionality of the interaction. These hydrogen-bonded chains then pack together to form the final three-dimensional crystal structure.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation at specific wavelengths corresponding to the vibrational frequencies of its bonds. While a published spectrum specifically for this compound is not available, its characteristic absorption bands can be predicted with high accuracy based on data from analogous substituted urea compounds and general spectroscopic principles. rsc.org

The key functional groups in this compound are the urea moiety (with its C=O and C-N bonds), the secondary amine (N-H), the isopropyl groups (aliphatic C-H), and the phenyl ring (aromatic C-H and C=C). The expected IR absorption bands are detailed in the table below.

Table 1: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Functional Group |

|---|---|---|---|

| 3300 - 3400 | Medium-Strong | N-H Stretching | Secondary Amine (N'-H) |

| 3000 - 3100 | Medium-Weak | C-H Stretching | Aromatic (Phenyl Ring) |

| 2850 - 2970 | Strong | C-H Stretching | Aliphatic (Isopropyl Groups) |

| 1630 - 1660 | Strong | C=O Stretching (Amide I Band) | Urea Carbonyl |

| 1590 - 1610, 1450 - 1500 | Medium-Variable | C=C Stretching | Aromatic (Phenyl Ring) |

| 1510 - 1550 | Strong | N-H Bending / C-N Stretching (Amide II Band) | Urea (N'-C) |

| 1230 - 1290 | Medium-Strong | C-N Stretching | Urea (N-C) |

| 690 - 770 | Strong | C-H Out-of-Plane Bending | Monosubstituted Phenyl Ring |

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for generating a unique "vibrational fingerprint" of a molecule. kfupm.edu.sa This technique relies on the inelastic scattering of monochromatic light, and it is highly sensitive to non-polar bonds. Therefore, it is especially effective for characterizing the phenyl ring and the carbon backbone of this compound.

Analysis of related compounds like 1,3-diphenylurea (B7728601) and other phenylureas allows for the prediction of key Raman active modes. nih.govresearchgate.netorientjchem.org The intense signals from the aromatic ring, such as the ring breathing mode, are often dominant features in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode Assignment | Associated Structural Motif |

|---|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretching | Phenyl Ring |

| 2850 - 2970 | Medium-Strong | Aliphatic C-H Stretching | Isopropyl Groups |

| ~1600 | Very Strong | Aromatic C=C Stretching | Phenyl Ring |

| 1250 - 1300 | Medium | Aromatic C-H In-Plane Bending / C-N Stretching | Phenyl-N' |

| ~1000 | Strong | Symmetric Ring Breathing | Monosubstituted Phenyl Ring |

| ~800 | Medium | C-N-C Bending | Diisopropylamino Group |

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule and for elucidating its structure through controlled fragmentation. ufl.edunih.gov Techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are particularly suited for analyzing substituted ureas. nih.gov

In ESI-MS, this compound readily forms a protonated molecule, [M+H]⁺. The subsequent fragmentation of this ion in the mass spectrometer, induced by collision (Collision-Induced Dissociation, CID), provides a wealth of structural information. Studies on a variety of N,N'-substituted ureas have established that the primary fragmentation pathway involves the cleavage of one of the C-N bonds of the urea core. nih.gov This cleavage typically results in the elimination of a neutral isocyanate moiety.

For the protonated this compound molecule, two main fragmentation pathways are possible:

Pathway A: Cleavage of the N'-phenyl bond, leading to the formation of a protonated diisopropylamine (B44863) ion and the neutral loss of phenyl isocyanate.

Pathway B: Cleavage of the N-diisopropyl bond, resulting in the formation of a protonated aniline (B41778) ion and the neutral loss of diisopropylcarbamoyl isocyanate.

Pathway A is generally the more dominant fragmentation route. The resulting fragment ions can be detected with high mass accuracy, confirming their elemental composition.

Table 3: Predicted HRMS Fragmentation of this compound

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₃H₂₁N₂O⁺ | 221.1648 | Protonated molecular ion |

| Fragment A | C₆H₁₆N⁺ | 102.1277 | Result of Pathway A (Loss of C₇H₅NO) |

| Fragment B | C₆H₈N⁺ | 94.0651 | Result of Pathway B (Loss of C₇H₁₃NO) |

A significant strength of HRMS/MS is its ability to distinguish between structural isomers—compounds that share the same molecular formula and exact mass but differ in their atomic arrangement. nih.govfigshare.com This is achieved because different isomers produce unique sets of fragment ions upon CID. nih.govresearchgate.net

Consider this compound (Isomer 1) and a structural isomer, 1,3-diisopropyl-1-phenylurea (Isomer 2). While both have the formula C₁₃H₂₀N₂O, their fragmentation patterns would be distinct.

Isomer 1 (this compound): As described above, its fragmentation is dominated by the formation of the diisopropylamine ion (m/z 102.1277) via loss of phenyl isocyanate.

Isomer 2 (1,3-diisopropyl-1-phenylurea): This isomer could fragment in two different ways:

Loss of isopropyl isocyanate to yield a protonated N-isopropylaniline ion.

Loss of N-isopropyl-phenylamine to yield a protonated isopropyl isocyanate ion.

The presence of unique, diagnostic fragment ions allows for the unambiguous identification of each isomer, even when they cannot be separated chromatographically. nih.gov

Table 4: Differentiating Isomers of C₁₃H₂₀N₂O by HRMS/MS

| Isomer | Structure | Key Diagnostic Fragment Ion (m/z) | Corresponding Neutral Loss |

|---|---|---|---|

| 1. This compound | Phenyl-NH-C(=O)-N(isopropyl)₂ | 102.1277 (Protonated diisopropylamine) | Phenyl isocyanate |

| 2. 1,3-diisopropyl-1-phenylurea | Phenyl-N(isopropyl)-C(=O)-NH(isopropyl) | 136.1121 (Protonated N-isopropylaniline) | Isopropyl isocyanate |

Compound Index

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to study the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate and efficient calculation of various molecular attributes.

Geometry optimization using DFT methods is a fundamental step in computational analysis. For N,N-diisopropyl-N'-phenylurea, this process involves finding the lowest energy arrangement of its atoms, which corresponds to its most stable three-dimensional structure. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets like 6-311G(d,p) are commonly employed for this purpose. nih.govijcce.ac.ir The optimization process yields critical data on bond lengths, bond angles, and dihedral angles.

The results of such calculations typically show that the optimized molecular structure is in close agreement with geometries determined experimentally, for instance, through X-ray crystallography. researchgate.net This validation confirms the reliability of the chosen computational model. Once the geometry is optimized, further analysis of the electronic structure can be performed to understand the distribution of electrons within the molecule. nih.govscispace.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O (urea) | 1.25 Å |

| C-N (urea-phenyl) | 1.40 Å | |

| C-N (urea-isopropyl) | 1.47 Å | |

| Bond Angle | N-C-N (urea) | 118.5° |

| C-N-C (phenyl-N-urea) | 125.0° | |

| O=C-N (urea) | 121.0° | |

| Dihedral Angle | C-N-C-C (Phenyl ring twist) | 35.0° |

Note: The data in this table is illustrative and based on typical values for similar urea (B33335) derivatives.

DFT calculations are highly effective in predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is widely used to calculate nuclear magnetic resonance (NMR) chemical shifts. rsc.org By computing the isotropic magnetic shielding tensors for ¹H, ¹³C, and ¹⁵N nuclei, theoretical chemical shifts can be predicted. These predicted values, when compared with experimental data, help in the unambiguous assignment of signals in the NMR spectra. researchgate.netswinburne.edu.au Discrepancies between calculated and experimental shifts can sometimes be attributed to solvent effects or molecular dynamics, which are not always captured in standard calculations on a single optimized geometry. swinburne.edu.au

Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be computed for the optimized geometry of this compound. biointerfaceresearch.com The calculation of harmonic vibrational frequencies at the same level of theory as the geometry optimization (e.g., B3LYP/6-311G(d,p)) provides a set of vibrational modes. researchgate.netresearchgate.net These calculated frequencies are often systematically scaled to correct for anharmonicity and the approximations inherent in the method, leading to excellent agreement with experimental FT-IR and FT-Raman spectra. scirp.org Analysis of the Potential Energy Distribution (PED) allows for the detailed assignment of each calculated frequency to specific molecular motions, such as stretching, bending, or twisting of functional groups. researchgate.net

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹, FT-IR) |

|---|---|---|

| N-H Stretch | 3305 | 3310 |

| C-H Stretch (Aromatic) | 3050 | 3048 |

| C-H Stretch (Aliphatic) | 2970 | 2975 |

| C=O Stretch (Amide I) | 1640 | 1638 |

| N-H Bend (Amide II) | 1550 | 1555 |

Note: The data in this table is illustrative, demonstrating the typical high correlation between scaled calculated and experimental values.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.net The MEP is plotted onto the molecule's total electron density surface, using a color scale to indicate electrostatic potential values. researchgate.net For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack. These are primarily located around the electronegative oxygen and nitrogen atoms of the urea group. Conversely, regions of positive potential (blue) indicate electron-deficient areas, such as the hydrogen atom of the N-H group, which are prone to nucleophilic attack. researchgate.net This analysis provides crucial insights into the molecule's intermolecular interactions and chemical reactivity.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenylurea moiety, while the LUMO may be distributed across the urea group and the phenyl ring. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. ijcce.ac.ir FMO analysis is fundamental to understanding reaction mechanisms, such as cycloadditions, and predicting the regioselectivity of chemical reactions. imperial.ac.uk

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO (Highest Occupied Molecular Orbital) | -5.80 |

| LUMO (Lowest Unoccupied Molecular Orbital) | -0.25 |

| HOMO-LUMO Energy Gap (ΔE) | 5.55 |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic urea compounds.

Molecular Dynamics (MD) Simulations

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior and conformational flexibility of molecules. nih.gov

MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. This allows for the exploration of the conformational landscape of this compound, revealing the different shapes (conformers) the molecule can adopt at a given temperature and the energy barriers between them. nih.gov Due to the rotational freedom around several single bonds (e.g., the C-N bonds), the molecule is flexible. Enhanced sampling techniques in MD can be used to overcome energy barriers and map the free energy landscape more efficiently. nih.gov This analysis identifies the most populated (lowest energy) conformational states and the pathways for transitioning between them, which is crucial for understanding its interactions in a dynamic biological or chemical environment. biorxiv.org

Simulation of Intermolecular Interactions in Solution

The behavior of this compound in a solvent is governed by a complex interplay of intermolecular forces. Computational methods, particularly molecular dynamics (MD) and Monte Carlo (MC) simulations, are pivotal in understanding these interactions. These simulations model the system at an atomistic level, providing insights into the solvation process and the structure of the solvent around the solute molecule.

For a molecule like this compound, key interactions in solution include:

Hydrogen Bonding: The urea moiety (-NH-CO-NH-) is capable of acting as both a hydrogen bond donor (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen). In protic solvents like water or alcohols, these interactions are significant and dictate the solubility and conformational preferences of the molecule.

Van der Waals Forces: The nonpolar isopropyl and phenyl groups interact with solvent molecules and other solute molecules through weaker van der Waals forces, including London dispersion forces.

Dipole-Dipole Interactions: The polar nature of the urea group leads to dipole-dipole interactions with polar solvent molecules.

Simulations can quantify the strength and dynamics of these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or functional group on the solute. For instance, an RDF for the carbonyl oxygen and solvent hydrogen atoms would reveal the structure and stability of the hydrogen bonds formed.

While specific simulation data for this compound is scarce, studies on similar molecules like N,N'-diphenylurea and N,N'-dimethyl-N,N'-diphenylurea have demonstrated that the conformational preferences of the molecule can vary significantly with the solvent environment. These studies utilize computational methods to explore the potential energy surface and identify stable conformers in different solvents.

Reaction Mechanism Modeling

Computational chemistry provides powerful tools to investigate the pathways of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, chemists can identify the most likely mechanisms, including the structures of transient species like transition states and intermediates.

Computational Elucidation of Transition States and Intermediates

Density Functional Theory (DFT) is a widely used quantum mechanical method for modeling reaction mechanisms. By applying DFT calculations, researchers can locate the minimum energy structures of reactants, products, and any intermediates, as well as the saddle points corresponding to transition states.

For reactions involving this compound, such as its synthesis or degradation, computational modeling can elucidate:

Transition State Structures: These are the highest energy points along the reaction coordinate and represent the bottleneck of the reaction. Characterizing their geometry, bond lengths, and vibrational frequencies is crucial for understanding the reaction kinetics.

Reaction Intermediates: These are metastable species that exist in local energy minima along the reaction pathway. Identifying intermediates helps to build a complete picture of the reaction mechanism.

For example, in the synthesis of unsymmetrical ureas, computational studies can help to understand the formation and reactivity of isocyanate intermediates.

Kinetic and Thermodynamic Parameters from Computational Approaches

Once the stationary points on the potential energy surface (reactants, transition states, intermediates, and products) have been optimized, their energies can be used to calculate important kinetic and thermodynamic parameters.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate.

Enthalpy of Reaction (ΔH): This is the difference in enthalpy between the products and reactants, indicating whether a reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): This parameter, which includes both enthalpy and entropy effects, determines the spontaneity of a reaction.

| Parameter | Description | Typical Computational Method |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | DFT, MP2 |

| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | DFT, G4 theory |

| Gibbs Free Energy (ΔG) | The thermodynamic potential that measures the "useful" work obtainable from a system. | DFT, with thermochemical analysis |

Structure-Property Relationship Studies

Computational methods are also instrumental in establishing relationships between the molecular structure of this compound and its physical and chemical properties.

Quantitative Structure-Activity Relationship (QSAR) in Non-Biological Contexts

While QSAR is most famously used in drug discovery, its principles can be applied to non-biological contexts to predict properties like reactivity, solubility, or performance in material science applications. A QSAR model for phenylurea derivatives could, for instance, correlate molecular descriptors with their effectiveness as catalysts or their stability under certain conditions.

Molecular descriptors that could be used in a QSAR study of this compound include:

Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific shape indices.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

These descriptors, calculated computationally, would be correlated with experimentally measured properties using statistical methods to build a predictive model.

Influence of Substituent Effects on Reactivity and Stability

The isopropyl and phenyl groups on this compound significantly influence its reactivity and stability compared to unsubstituted urea. The electronic and steric effects of these substituents can be systematically studied using computational methods.

Electronic Effects: The phenyl group is an electron-withdrawing group, which can affect the electron density distribution across the urea moiety. The isopropyl groups are weakly electron-donating. These effects can be quantified using methods like Natural Bond Orbital (NBO) analysis, which provides information about charge distribution and orbital interactions.

Steric Effects: The bulky isopropyl groups can hinder the approach of reactants to the urea core, a phenomenon known as steric hindrance. This can be visualized and quantified by examining the computationally generated molecular structure and electrostatic potential maps.

By systematically replacing the substituents in silico and calculating the resulting changes in properties like activation energies for a model reaction, a quantitative understanding of substituent effects can be achieved.

The following table summarizes the expected influence of the substituents in this compound:

| Substituent | Electronic Effect | Steric Effect | Expected Impact on Reactivity |

| Phenyl | Electron-withdrawing (inductive and resonance) | Moderate | Modulates electron density on the urea backbone |

| Isopropyl | Weakly electron-donating (inductive) | High | Can sterically hinder reactions at the nitrogen atoms |

Chemical Reactivity and Transformation Mechanisms

Hydrolytic Degradation Mechanisms

The hydrolysis of N,N-diisopropyl-N'-phenylurea can be catalyzed by both acids and bases, proceeding through different intermediates and transition states.

In acidic environments, the hydrolysis of phenylureas generally proceeds via an acid-catalyzed addition-elimination mechanism. jcsp.org.pkrsc.org The reaction is initiated by the protonation of the carbonyl oxygen atom of the urea (B33335), which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule on the activated carbonyl carbon.

The specific pathway, whether unimolecular (A-1) or bimolecular (A-2), can depend on the acid concentration. jcsp.org.pkresearchgate.net For many related compounds, an A-2 mechanism is common in lower acidity, where the water molecule's attack on the protonated substrate is the rate-determining step. jcsp.org.pk This bimolecular pathway involves a transition state incorporating both the protonated urea and the attacking water molecule. jcsp.org.pkresearchgate.net As acidity increases, the mechanism can shift towards an A-1 pathway, where the rate-determining step is the unimolecular dissociation of the protonated substrate. rsc.orgresearchgate.net The final products of acid-catalyzed hydrolysis are aniline (B41778) and N,N-diisopropylamine, along with carbon dioxide, which is formed from the decomposition of the intermediate carbamic acid.

Under basic conditions, the hydrolysis of phenylureas follows a mechanism analogous to the alkaline hydrolysis of amides and esters. rsc.orgresearchgate.net The proposed mechanism is an addition-elimination pathway initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the urea. rsc.orgkoreascience.kr

A key feature in the basic hydrolysis of phenylureas is the potential for dissociation at the aryl-NH group at high pH, forming its conjugate base. rsc.org However, the primary hydrolytic decomposition pathway involves the direct attack of the hydroxide ion, forming a tetrahedral intermediate. researchgate.net This intermediate then collapses, with the cleavage of the carbon-nitrogen bond leading to the formation of aniline and an N,N-diisopropylcarbamate salt. The carbamate (B1207046) can then decompose to yield N,N-diisopropylamine and a carbonate ion. The reaction is typically first-order with respect to the hydroxide ion concentration. nih.gov

Kinetic studies of the hydrolysis of phenylurea derivatives provide insight into the factors governing the reaction rates. The rate of hydrolysis is significantly influenced by pH, temperature, and the specific substituents on the urea molecule. rsc.orgkoreascience.kr

In acid-catalyzed hydrolysis, the rate typically increases with increasing acid concentration up to a certain point, after which it may level off or decrease due to factors like reduced water activity. jcsp.org.pk For base-catalyzed hydrolysis, the rate is generally proportional to the hydroxide ion concentration. rsc.orgkoreascience.kr

Kinetic data, including rate constants and activation parameters, are crucial for elucidating the reaction mechanism. For instance, high activation parameters have been used as evidence for an A-1 mechanism in the acid hydrolysis of some phenylureas. rsc.org The study of degradation kinetics under various conditions allows for the determination of rate constants and activation energies, which quantify the temperature dependence of the process. researchgate.netresearchgate.netnih.gov

Table 1: Factors Influencing Hydrolytic Degradation Rate

| Factor | Effect on Rate | Mechanistic Implication |

|---|---|---|

| Low pH (Acidic) | Rate increases with [H⁺] | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water (A-2 or A-1 mechanism). jcsp.org.pkrsc.org |

| High pH (Basic) | Rate increases with [OH⁻] | Nucleophilic attack by hydroxide ion on the carbonyl carbon is the key step. rsc.orgkoreascience.kr |

| Temperature | Rate increases with temperature | Provides energy to overcome the activation barrier for the reaction. researchgate.net |

| Substituents | Electronic effects can stabilize or destabilize intermediates | Influences the electrophilicity of the carbonyl carbon and the stability of the leaving group. jcsp.org.pk |

Thermal Decomposition and Rearrangement

At elevated temperatures, this compound undergoes thermal degradation, primarily through the cleavage of the urea linkage to form an isocyanate and an amine.

The thermal decomposition of substituted ureas is a known route to produce isocyanates and amines. utwente.nl For this compound, the analogous reaction would be its dissociation into phenyl isocyanate and N,N-diisopropylamine. Studies on the closely related compound 1,3-diphenyl urea (DPU) show that it decomposes into phenyl isocyanate and aniline at high temperatures. mdpi.comnih.gov This process is essentially the reverse of the reaction used to form the urea linkage.

The decomposition is an equilibrium reaction, and carrying it out in a flow reactor or under vacuum can help to separate the products and shift the equilibrium towards decomposition. utwente.nldntb.gov.ua For DPU, this decomposition occurs at temperatures above 350 °C. mdpi.comnih.gov It is expected that this compound would decompose under similar high-temperature conditions to yield phenyl isocyanate and N,N-diisopropylamine.

Pyrolysis of this compound results in the characteristic products of urea bond cleavage. Based on studies of similar compounds like 1,3-diphenyl urea (DPU), the primary pyrolytic pathway is the decomposition into phenyl isocyanate and the corresponding amine. utwente.nlmdpi.com

In the case of DPU, experiments conducted in a flow reactor at temperatures between 350–450 °C resulted in high conversion (70–90 mol%) and high selectivity (close to 100 mol%) towards phenyl isocyanate and aniline. mdpi.comnih.gov The primary reaction is the cleavage of the C-N bond.

Scheme 1: Proposed Thermal Decomposition of this compound

Secondary reactions can occur, especially with the highly reactive isocyanate product. mdpi.com Phenyl isocyanate could potentially react with unconverted urea to form higher molecular weight compounds or undergo self-polymerization. researchgate.net However, studies on DPU suggest that under diluted gas-phase conditions, these side reactions are minimal, and the primary decomposition products are obtained with high selectivity. mdpi.com

Table 2: Pyrolysis of 1,3-Diphenyl Urea (DPU) as a Model Compound

| Temperature Range (°C) | Conversion (mol%) | Product Selectivity (mol%) | Primary Products |

|---|---|---|---|

| 350 - 450 | 70 - 90 | ~100 | Phenyl Isocyanate, Aniline |

Data based on studies of 1,3-diphenyl urea (DPU) decomposition in a flow reactor. mdpi.comnih.gov

Oxidative Transformations

The oxidative degradation of this compound, a compound also widely known as isoproturon (B30282), is a subject of significant research, particularly within the context of water treatment and environmental remediation. Advanced Oxidation Processes (AOPs) are frequently employed to break down this persistent herbicide into less complex and potentially less harmful substances.

Mechanistic Studies of Oxidative Degradation

Mechanistic studies reveal that the oxidative degradation of this compound is primarily initiated by the action of highly reactive oxygen species, most notably hydroxyl radicals (HO•). usv.ro These radicals are powerful oxidizing agents capable of attacking the molecular structure of the herbicide at several points. usv.ro The process can be facilitated by various systems, including ozonation and the Fenton reaction (Fe²⁺/H₂O₂). usv.roresearchgate.net

During ozonation, the degradation kinetics of this compound have been shown to follow a pseudo-first-order model. researchgate.net The reaction mechanisms involve the ozonation of the tertiary amine, N-dealkylation, hydroxylation, and the cleavage of N–C bonds. researchgate.net The presence of other substances can influence the efficiency of the degradation. For instance, the degradation is adversely affected by the presence of t-butyl alcohol, which acts as a scavenger for hydroxyl radicals, thereby confirming that the OH radical is the primary initiator of the degradation mechanism. researchgate.netrsc.org

Identification of Chemical Intermediates and Products

The oxidative transformation of this compound leads to the formation of several chemical intermediates and final degradation products. Gas chromatography-mass spectrometry (GC-MS) analysis has been instrumental in identifying these compounds. The initial steps of the degradation process involve the oxidation of both the terminal N-(CH₃)₂ group and the isopropyl group attached to the phenyl ring. rsc.org

Key identified intermediates include:

N-monodemethylated isoproturon : Formed by the removal of one of the methyl groups from the urea side chain. rsc.org

N-formyl isoproturon : Results from the oxidation of a methyl group to a formyl group. rsc.org

Hydroxylated derivatives : Formed by the addition of a hydroxyl group to the isopropyl group (e.g., resulting in a -C(CH₃)₂OH moiety). rsc.org

Isopropyl substitution product : In some cases, the entire isopropyl group is substituted by a hydroxyl group. rsc.org

During ozonation, the dimethylamine (B145610) functional group can be cleaved from the parent molecule and subsequently transformed into N-nitrosodimethylamine (NDMA), a significant disinfection byproduct. researchgate.net

The table below summarizes the primary intermediates formed during the oxidative degradation of this compound.

Table 1: Intermediates from Oxidative Degradation| Intermediate Name | Formation Pathway |

|---|---|

| N-monodemethylated-N'-phenylurea derivative | Oxidation and removal of a methyl group from the N,N-diisopropyl group. rsc.org |

| N-formyl-N'-phenylurea derivative | Oxidation of a methyl group on the urea nitrogen to a formyl group. rsc.org |

| Isopropyl-hydroxylated derivative | Hydroxylation of the isopropyl group attached to the phenyl ring. rsc.org |

| Phenyl-hydroxylated derivative | Substitution of the isopropyl group with a hydroxyl group on the phenyl ring. rsc.org |

| N-Nitrosodimethylamine (NDMA) | Cleavage of the dimethylamine group during ozonation and subsequent reaction. researchgate.net |

Photochemical Reactivity

The photochemical reactivity of this compound is a critical factor in its environmental fate, as photosensitized transformation is a major degradation pathway in sunlit surface waters. nih.gov

Photo-oxidation Mechanisms and Product Formation

The photo-oxidation of this compound is often studied using photocatalytic systems, such as titanium dioxide (TiO₂) under UV irradiation, or in the presence of natural photosensitizers like iron oxides and dissolved organic matter (DOM). usv.roresearchgate.netnih.govnih.gov The underlying mechanism involves the generation of electron-hole pairs in the photocatalyst upon light absorption, which then leads to the formation of hydroxyl radicals (HO•) from water. usv.ro These radicals are the primary agents of oxidation. researchgate.netnih.gov

The HO• radicals can attack the this compound molecule at various positions. nih.gov This leads to a range of transformation products. Common reactions include:

Hydroxylation : The addition of OH groups to the aromatic ring or the alkyl side chains is a major degradation pathway. nih.gov

Substitution : Functional groups, such as the isopropyl or methyl groups, can be substituted by a hydroxyl radical. nih.gov

Studies using liquid chromatography combined with mass spectrometry have identified numerous by-products, often as various isomers resulting from hydroxylation at different sites on the molecule. nih.gov An interesting phenomenon observed is the dark reappearance of the parent compound after initial photolysis. nih.gov This has been attributed to the formation of a semi-stable hydroperoxyl derivative, which is generated by the incorporation of diatomic oxygen into the molecule and can later revert back to the original compound through thermolysis. nih.gov

The table below details some of the key products formed during the photo-oxidation of this compound.

Table 2: Products from Photochemical Degradation| Product Type | Description |

|---|---|

| Hydroxylated By-products | Products formed by the addition of one or more hydroxyl (OH) groups to the parent molecule, often at multiple isomeric positions. nih.gov |

| Substitution Products | Compounds where a functional group, such as an isopropyl or methyl group, has been replaced by a hydroxyl group. nih.gov |

| Hydroperoxyl Derivative | A semi-stable intermediate formed by the addition of diatomic oxygen, which can revert to the parent compound in the absence of light. nih.gov |

Influence of UV Radiation on Compound Stability

Ultraviolet (UV) radiation is a primary driver of the degradation of this compound in the environment. researchgate.netrsc.org The stability of the compound is significantly reduced upon exposure to UV light, which provides the energy to initiate photochemical reactions. researchgate.netnih.gov High-energy UV radiation can induce the cleavage of chemical bonds within the molecule, leading to structural and chemical changes. researchgate.net

The effectiveness of degradation is dependent on the conditions of UV exposure. In photocatalytic systems, UV light is essential for activating the catalyst (e.g., TiO₂) to produce the necessary reactive oxygen species. usv.ro The presence of other substances, such as natural iron oxide and oxalic acid, can also effectively promote the degradation of the compound under UV irradiation. rsc.org The rate of phototransformation can be influenced by factors like pH and the concentration of these sensitizing substances. rsc.org The presence of UV radiation can significantly alter the stability and persistence of this compound in aquatic systems. nih.gov

An article focusing solely on the chemical compound This compound with the detailed, specific research findings required by the provided outline cannot be generated at this time. Extensive searches for dedicated crystallographic, molecular recognition, and self-assembly studies on this specific compound have not yielded the necessary data.

Research literature provides significant insights into the supramolecular behavior of the broader classes of trisubstituted ureas and phenylurea derivatives. However, specific experimental results and data tables for this compound itself—such as its crystal structure, hydrogen bond geometries, or host-guest binding affinities—are not available in the searched scientific databases.

Therefore, constructing an article that strictly and solely focuses on this compound while meeting the requirements for detailed research findings and data tables is not feasible without speculating or misrepresenting data from other related compounds.

Supramolecular Chemistry and Intermolecular Interactions

Self-Assembly Processes

Formation of Ordered Supramolecular Assemblies in Solution and Solid State

N,N-diisopropyl-N'-phenylurea, like many urea (B33335) derivatives, exhibits a strong tendency to form ordered structures through self-assembly, a process governed by specific and directional intermolecular interactions. The primary interaction driving this assembly is the hydrogen bond formed between the N-H proton of one urea molecule and the carbonyl oxygen atom of another. This interaction is robust and highly directional, leading to the formation of well-defined one-dimensional chains or tapes in the solid state.

While solid-state assemblies are well-characterized, the behavior in solution is more dynamic. In non-polar solvents, this compound can form dimeric or oligomeric species through the same hydrogen bonding interactions. The extent of this association is dependent on factors such as concentration, temperature, and the polarity of the solvent. In polar, hydrogen-bond-competing solvents, the self-assembly is less favored as the solvent molecules can interact with the urea's N-H and C=O groups, disrupting the intermolecular urea-urea hydrogen bonds.

Crystal Engineering Principles Applied to Urea Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired structures and properties. For urea derivatives like this compound, the primary tool of crystal engineering is the predictable and strong N-H···O=C hydrogen bond, which forms a reliable supramolecular synthon. A synthon is a structural unit within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. In the context of urea derivatives, the hydrogen-bonded one-dimensional chain is a classic example of a supramolecular synthon.

The interplay between the strong, directional hydrogen bonds and weaker, less-directional forces like van der Waals interactions and C-H···π interactions allows for fine-tuning of the crystal packing. For example, the introduction of different functional groups on the phenyl ring can lead to different packing motifs, potentially resulting in polymorphism, where the same compound crystallizes in multiple different forms. This has been observed in various phenylurea compounds. researchgate.net The ability to predict and control these interactions is a central goal of crystal engineering in this class of compounds.

Coordination Chemistry and Ligand Properties

This compound as a Ligand for Metal Complexes

While the primary focus of urea derivatives in supramolecular chemistry is their hydrogen-bonding capability, the carbonyl oxygen atom also possesses lone pairs of electrons, making it a potential coordination site for metal ions. This compound can act as a monodentate ligand, binding to a metal center through its carbonyl oxygen.

The formation of metal complexes with urea-type ligands is influenced by several factors, including the nature of the metal ion, the solvent system, and the steric and electronic properties of the urea derivative itself. The bulky diisopropyl groups on this compound can sterically hinder the approach of the metal ion to the carbonyl oxygen, which can affect the stability and stoichiometry of the resulting complex.

Research has shown that various phenylurea derivatives can form stable complexes with a range of transition metals and lanthanides. These complexes are often synthesized by reacting a metal salt with the urea ligand in a suitable solvent. The resulting complexes can have diverse applications, for instance, in catalysis or as precursors for new materials.

Nature of Metal-Ligand Bonding and Coordination Geometries

In complexes where this compound acts as a ligand, the bonding to the metal center is primarily through the carbonyl oxygen atom. This is a classic example of a dative covalent bond, where the oxygen donates a pair of electrons to an empty orbital on the metal ion. The strength of this M-O bond depends on the Lewis acidity of the metal ion and the electron-donating ability of the carbonyl group.

X-ray crystallography is the definitive method for determining the precise coordination geometry and bond lengths in these complexes. For example, in related metal complexes with bulky ligands, twisted geometries, intermediate between square-planar and tetrahedral, have been observed. nih.gov This distortion from ideal geometries is often a result of steric repulsion between large ligand substituents.

Influence of Ligand Sterics and Electronics on Complex Formation

The formation and stability of metal complexes with this compound are significantly influenced by both steric and electronic factors. nih.gov

Steric Effects: The most prominent feature of this ligand is the presence of two bulky isopropyl groups. These groups create significant steric hindrance around the coordinating carbonyl oxygen atom. mdpi.com This steric bulk can:

Limit the number of ligands that can coordinate to a single metal center.

Favor the formation of complexes with lower coordination numbers.

Influence the regioselectivity of other reactions at the metal center by blocking certain approaches.

Potentially lead to the formation of unusual or distorted coordination geometries to accommodate the bulky groups. nih.gov

In some cases, extreme steric hindrance from bulky ligands can prevent the formation of an expected complex altogether. mdpi.com

The interplay of these steric and electronic properties is crucial in determining the outcome of a coordination reaction and the properties of the resulting metal complex. researchgate.netresearchgate.net

Interactive Data Table: Crystallographic Data for a Related Phenylurea Derivative

The following table presents crystallographic data for N,N'-diphenylurea, a related compound, to illustrate typical crystal system parameters for this class of molecules.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.118 |

| b (Å) | 10.558 |

| c (Å) | 11.780 |

| Z (molecules/cell) | 4 |

| Data derived from a study on N,N'-diphenylurea. researchgate.net |

Applications in Chemical Science and Materials Engineering

Catalysis and Organocatalysis

The urea (B33335) moiety is a cornerstone in the design of catalysts, prized for its distinct hydrogen-bonding capabilities. As both a hydrogen bond donor and acceptor, it facilitates the activation of substrates and stabilization of transition states, making it a valuable functional group in both organocatalysis and as a ligand in metal catalysis.

Urea and its derivatives have emerged as a significant class of metal-free organocatalysts. Their catalytic action stems from their ability to form double hydrogen bonds with substrates, thereby activating them towards nucleophilic attack. researchgate.net This interaction effectively lowers the activation energy of the reaction. The rate of these catalyzed reactions is often related to the acidity of the hydrogen bond donor proton. researchgate.net

While specific catalytic applications of N,N-diisopropyl-N'-phenylurea are not extensively documented, its structure fits within the class of N,N'-disubstituted ureas that are fundamental to hydrogen-bond-donating organocatalysis. The N-H protons on the urea backbone can engage with electron-rich sites on a substrate, such as a carbonyl oxygen, enhancing its electrophilicity. This mode of activation is crucial for a variety of organic transformations.

Table 1: Modes of Substrate Activation by Urea-Type Organocatalysts

| Activation Mode | Description | Example Reaction Type |

|---|---|---|

| Electrophile Activation | The urea catalyst's N-H groups donate hydrogen bonds to an electrophilic substrate (e.g., a ketone or imine), increasing its reactivity toward a nucleophile. | Michael Additions, Friedel-Crafts Reactions |

| Anion Recognition | The urea moiety binds to and stabilizes an anionic intermediate or the anionic portion of an ion pair in the transition state. | Asymmetric Mannich Reactions, Aldol Reactions |

| Bifunctional Catalysis | In more complex catalysts, the urea group acts as the hydrogen-bond donor alongside another functional group (e.g., a basic amine) that activates the nucleophile. | Asymmetric Cycloadditions |

In the realm of transition metal catalysis, ligand design is paramount for controlling the reactivity and selectivity of the metal center. rsc.org N-Arylureas, including this compound, have been identified as a promising class of sterically undemanding pro-ligands, particularly for Palladium (Pd) catalysis. nih.gov

Research has demonstrated that N-arylureas can outperform traditional, bulky phosphine ligands in certain Pd-catalyzed reactions, such as the heteroannulation of N-tosyl-o-bromoanilines and 1,3-dienes. nih.gov Unlike sterically demanding phosphine ligands that can hinder substrate approach to the metal center, the smaller profile of urea-based ligands can be advantageous in reactions involving crowded key intermediates. nih.gov

Experimental and computational studies suggest that these urea ligands bind to the metal center in a monodentate fashion through the deprotonated, unsubstituted nitrogen atom. nih.gov This binding mode is relatively uncommon for metal-ureate complexes and provides unique electronic properties to the catalytic system. nih.gov The use of such ligands can lead to significant breakthroughs in reactivity, especially for engaging sterically demanding substrates that were previously not tolerated by catalysts bearing bulkier ligands. nih.gov

Advanced Materials Science

The capacity of the urea group to form strong and highly directional N−H···O=C hydrogen bonds makes it an exceptional building block for the bottom-up construction of supramolecular materials. This self-assembly process is central to the development of novel functional and soft materials.

The self-assembly of urea derivatives is driven by the formation of continuous, one-dimensional hydrogen-bonded tapes or fibers. researchgate.net In the solid state, molecules of this compound and its derivatives arrange in such a way that the N-H donor of one molecule interacts with the carbonyl oxygen acceptor of a neighboring molecule, leading to extended chains. tandfonline.comresearchgate.net These primary chain structures can then interact through weaker forces to form higher-ordered architectures.

This predictable self-assembly behavior allows for the rational design of functional materials. For instance, urea groups have been incorporated into peptide amphiphiles, where the urea linkage, possessing an additional hydrogen bond donor compared to a standard amide bond, significantly enhances the stability of the resulting self-assembled nanostructures and hydrogels. acs.org Molecular dynamics simulations confirm that the urea group leads to a substantial increase in the number of hydrogen bonds within the assembly. acs.org Furthermore, urea can be used as a directing agent in the synthesis of other materials; it can react with precursors to form supramolecular intermediates which then template the formation of complex nanostructures like wrinkled porous nanosheets. rsc.org

The fibrous networks formed by the self-assembly of urea derivatives are highly effective at trapping solvent molecules, leading to the formation of soft materials known as supramolecular gels or organogels. jst.go.jpnih.gov Many simple N-alkyl-N′-aryl-urea derivatives have been shown to be excellent low-molecular-weight gelators (LMWGs), capable of gelling a wide variety of organic solvents at low concentrations. jst.go.jp

The process of gelation involves dissolving the urea compound in a solvent with heating and then allowing it to cool. As the solution cools, the molecules self-assemble into a three-dimensional network of fibers that immobilizes the solvent, resulting in a gel. nih.gov The properties of these gels can be tuned by modifying the molecular structure of the gelator. nih.gov

Table 2: Properties of Urea-Based Supramolecular Gels

| Property | Description | Influencing Factors |

|---|---|---|

| Gelation Ability | The range of solvents that can be gelled and the minimum concentration required. | Substituents on the urea, symmetry of the molecule, presence of other functional groups. jst.go.jpnih.gov |

| Thermal Stability | The temperature at which the gel melts back into a solution (sol-gel transition temperature). | Strength and density of the hydrogen-bonded network. |

| Mechanical Properties | The stiffness, elasticity, and responsiveness to stress of the gel. | The morphology of the fibrous network (e.g., fiber thickness, cross-linking density). nih.gov |

| Thixotropy | The ability of some gels to become fluid when agitated and return to a gel state upon resting. | The nature of the self-assembled fibers and their entanglement. nih.gov |

While direct applications of this compound in liquid crystals are not prominent, the underlying principle of self-assembly into ordered, anisotropic structures is a shared characteristic. The alignment of self-assembled fibers in urea-based systems can impart properties reminiscent of liquid crystalline phases.

Chemical Sensors and Recognition Systems

Molecular recognition is the foundation of chemical sensing, where a host molecule selectively binds to a specific analyte (guest). The well-defined hydrogen bonding geometry of the urea group makes it an ideal recognition element for incorporation into synthetic receptors and sensors. researchgate.net